molecular formula C39H30N2O6 B135156 N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride CAS No. 129288-36-4

N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride

Cat. No.: B135156
CAS No.: 129288-36-4
M. Wt: 622.7 g/mol
InChI Key: HUZIEHVFBIDDMP-UMSFTDKQSA-N
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Description

N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a fluorenylmethyl group, an oxazolidine ring, and a tritylamino group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride involves multiple steps. The process typically starts with the preparation of the fluorenylmethyl group, followed by the formation of the oxazolidine ring. The tritylamino group is then introduced through a series of reactions involving specific reagents and conditions. The overall reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid
  • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

Uniqueness

Compared to similar compounds, N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in specific reactions and interactions that other compounds may not be capable of .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30N2O6/c42-35(40-39(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34-36(43)47-38(45)41(34)37(44)46-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,40,42)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZIEHVFBIDDMP-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H]4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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